BenchChemオンラインストアへようこそ!

Cidofovir diphosphate tri(triethylamine)

Solubility Formulation Biophysical characterization

Select the triethylamine salt form of cidofovir diphosphate to eliminate solubility bottlenecks in your antiviral assays. This high-purity (≥98%) powder delivers 250 mg/mL aqueous solubility, far exceeding the free acid, enabling concentrated stock solutions for reproducible enzymatic and cellular studies. It directly provides the active intracellular metabolite, bypassing prodrug phosphorylation steps. Ideal as a reference inhibitor for DNA polymerase studies, resistance profiling, and medicinal chemistry benchmarking. Ensure experimental consistency and avoid confounding variables—order the salt form engineered for superior solubility.

Molecular Formula C26H61N6O12P3
Molecular Weight 742.7 g/mol
Cat. No. B10855337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCidofovir diphosphate tri(triethylamine)
Molecular FormulaC26H61N6O12P3
Molecular Weight742.7 g/mol
Structural Identifiers
SMILESCCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C8H16N3O12P3.3C6H15N/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18;3*1-4-7(5-2)6-3/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18);3*4-6H2,1-3H3/t6-;;;/m0.../s1
InChIKeyACOWIDCBFHAIRH-GSUNZCPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cidofovir diphosphate tri(triethylamine) Product Overview: Key Properties for Antiviral Research


Cidofovir diphosphate tri(triethylamine) is the triethylamine salt form of cidofovir diphosphate, a phosphorylated acyclic nucleoside phosphonate that serves as the active intracellular metabolite of the antiviral prodrug cidofovir (CDV) [1]. It functions as a selective inhibitor of viral DNA polymerases, competing with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA, thereby terminating viral DNA synthesis [2]. The triethylamine salt formulation is specifically engineered to provide superior aqueous solubility and stability compared to the free acid form of cidofovir diphosphate .

Why Free Acid Cidofovir Diphosphate Cannot Substitute for Cidofovir diphosphate tri(triethylamine) in Experimental Workflows


The free acid form of cidofovir diphosphate and its triethylamine salt are not functionally interchangeable for many research applications due to critical differences in aqueous solubility and formulation stability [1]. While both forms exhibit comparable biological activity at equivalent molar concentrations, the triethylamine salt offers significantly enhanced water solubility, achieving concentrations up to 250 mg/mL in aqueous solution [2]. The free acid form, in contrast, requires more extensive solubilization procedures and demonstrates lower maximum achievable concentrations in aqueous media . For in vitro assays requiring high-concentration stock solutions, in vivo formulation preparation, or workflows where consistent solubility directly impacts reproducibility, substitution with the free acid form introduces unnecessary experimental variability and may compromise data quality [3].

Cidofovir diphosphate tri(triethylamine): Quantitative Differentiation Evidence for Procurement Decisions


Aqueous Solubility of Cidofovir diphosphate tri(triethylamine) vs Free Acid Form

The triethylamine salt of cidofovir diphosphate exhibits substantially higher aqueous solubility than the free acid form. Vendor technical data confirm that the salt form achieves solubility up to 250 mg/mL in H2O, whereas the free acid is limited to approximately 6.4 mg/mL under comparable conditions [1]. Both the free acid and salt forms exhibit comparable biological activity at equivalent molar concentrations .

Solubility Formulation Biophysical characterization

Viral DNA Polymerase Inhibitory Potency (Ki) of Cidofovir diphosphate tri(triethylamine) Across Herpesvirus Species

Cidofovir diphosphate tri(triethylamine) exhibits nanomolar to low micromolar inhibitory potency against viral DNA polymerases from multiple herpesvirus species. The compound inhibits HCMV DNA polymerase with a Ki of 6.6 μM, HSV-1 DNA polymerase with a Ki of 0.86 μM, and HSV-2 DNA polymerase with a Ki of 1.4 μM [1]. This represents selective inhibition relative to human cellular DNA polymerases, where Ki values are substantially higher .

Viral DNA polymerase Enzyme inhibition Herpesviridae

Inhibition Kinetics of Cidofovir diphosphate tri(triethylamine) Against Vaccinia Virus DNA Polymerase

In biochemical studies using recombinant vaccinia virus DNA polymerase, cidofovir diphosphate tri(triethylamine) exhibits a Michaelis-Menten constant (Km) of 23 μM when utilized as an alternative substrate [1]. The compound acts as a poor substrate relative to natural dCTP, incorporating into the growing viral DNA strand and inhibiting primer extension while also blocking 3′-to-5′ proofreading exonuclease activity [2].

Poxviridae DNA polymerase inhibition Orthopoxvirus

Mechanistic Utility of Cidofovir diphosphate tri(triethylamine) as Direct Active Metabolite Bypassing Cellular Phosphorylation

Cidofovir diphosphate tri(triethylamine) is the fully phosphorylated active metabolite that directly inhibits viral DNA polymerases without requiring cellular kinase-mediated phosphorylation [1]. In contrast, the clinical prodrugs cidofovir and brincidofovir both require cellular uptake followed by enzymatic phosphorylation steps to generate cidofovir diphosphate as the active antiviral species [2]. This metabolic conversion step is absent in cell-free biochemical assays, meaning prodrugs exhibit no direct inhibitory activity in purified enzyme systems [3].

Prodrug activation Metabolism In vitro assay

Cross-Resistance Profile and Polymerase Mutation Susceptibility

Cidofovir diphosphate exhibits a distinct cross-resistance profile relative to other antiviral agents targeting herpesvirus DNA polymerases. Cross-resistance to cidofovir is not usually observed with human cytomegalovirus isolates that are foscarnet-resistant, or isolates that are ganciclovir-resistant due to a deficiency in ganciclovir phosphorylation. However, cross-resistance is observed with isolates that are ganciclovir-resistant due to viral DNA polymerase mutations [1]. Studies with CMX001 (brincidofovir) selected CMV mutants confirm that mutations in CMV DNA polymerase (e.g., D542E) confer >10-fold reduced susceptibility to both cidofovir and brincidofovir while retaining sensitivity to foscarnet and ganciclovir [2].

Antiviral resistance DNA polymerase mutations Cross-resistance

Cidofovir diphosphate tri(triethylamine): Recommended Research and Industrial Application Scenarios


Cell-Free Viral DNA Polymerase Inhibition Assays and Enzymology Studies

Cidofovir diphosphate tri(triethylamine) is ideally suited for cell-free biochemical assays requiring direct evaluation of viral DNA polymerase inhibition without the confounding variables of cellular uptake or intracellular phosphorylation. The compound acts as a competitive inhibitor and alternative substrate for viral DNA polymerases with well-characterized Ki values of 6.6 μM (HCMV), 0.86 μM (HSV-1), and 1.4 μM (HSV-2) [1]. For poxvirus research, the compound inhibits vaccinia virus DNA polymerase with a Km of 23 μM and blocks 3′-to-5′ proofreading exonuclease activity [2]. The high aqueous solubility (250 mg/mL in H2O) of the triethylamine salt form [3] enables preparation of concentrated stock solutions suitable for enzymatic kinetic studies without organic solvent interference.

In Vitro Antiviral Activity Screening Against Herpesviruses and Poxviruses

For cellular antiviral screening programs evaluating compound efficacy against herpesviruses (HSV-1, HSV-2, HCMV) and orthopoxviruses, cidofovir diphosphate tri(triethylamine) provides a direct intracellular pool of the active antiviral species, bypassing the rate-limiting phosphorylation steps required for cidofovir prodrugs [1]. This property enables more direct interpretation of cellular antiviral activity data independent of variations in cellular kinase expression or prodrug uptake efficiency. The selective inhibition of viral polymerases relative to human cellular polymerases (8- to 600-fold selectivity) [2] supports use as a reference inhibitor in cytotoxicity counter-screening and therapeutic index determination.

Antiviral Resistance Profiling and Cross-Resistance Mechanism Studies

Cidofovir diphosphate tri(triethylamine) is a critical reference compound for characterizing antiviral resistance mutations in viral DNA polymerases. The compound's defined cross-resistance profile—retaining activity against foscarnet-resistant and phosphorylation-deficient ganciclovir-resistant isolates, while exhibiting cross-resistance with polymerase-mutant ganciclovir-resistant strains [1]—provides a diagnostic tool for classifying resistance mechanisms. In recombinant phenotyping studies, cidofovir diphosphate serves as the benchmark for evaluating novel resistance mutations such as CMV UL54 D542E, which confers >10-fold reduced susceptibility [2]. This application is particularly relevant for researchers monitoring emerging resistance in clinical isolates and evaluating next-generation polymerase inhibitors.

Structure-Activity Relationship and Acyclic Nucleoside Phosphonate Analog Development

Cidofovir diphosphate tri(triethylamine) serves as an essential reference standard in medicinal chemistry programs developing novel acyclic nucleoside phosphonate analogs. The compound represents the fully active diphosphate form against which new prodrug candidates, lipid conjugates (e.g., brincidofovir/CMX001), and phosphonate modifications are benchmarked for target engagement [1]. Quantitative enzymatic parameters (Ki values for HCMV, HSV-1, and HSV-2; Km for vaccinia polymerase) provide baseline comparator data for evaluating next-generation polymerase inhibitors [2]. The enhanced solubility of the triethylamine salt facilitates its use in high-throughput screening formats and co-crystallization studies for structural biology applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cidofovir diphosphate tri(triethylamine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.